2-(Bromomethyl)-2-cyclobutyloxane
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Overview
Description
2-(Bromomethyl)-2-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-cyclobutyloxane typically involves the bromination of a cyclobutyloxane precursor. One common method is the reaction of cyclobutyloxane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The reaction is usually carried out in an inert solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclobutyloxane derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutyloxane derivatives with different functional groups, such as alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutyloxane derivatives with methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
The major products formed from these reactions include various substituted cyclobutyloxane derivatives, which can be further utilized in synthetic chemistry and material science .
Scientific Research Applications
2-(Bromomethyl)-2-cyclobutyloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, allowing the compound to interact with various molecular targets and pathways. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a cyclobutyloxane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
1,2-Dibromocyclopentane: A cycloalkane with two bromine atoms, exhibiting different reactivity and properties compared to 2-(Bromomethyl)-2-cyclobutyloxane.
Uniqueness
This compound is unique due to its cyclobutyloxane ring, which imparts distinct chemical and physical properties. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(bromomethyl)-2-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2 |
InChI Key |
SRYPGGJBIHUQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CBr)C2CCC2 |
Origin of Product |
United States |
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